molecular formula C13H10FN3O2S B7513939 N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B7513939
M. Wt: 291.30 g/mol
InChI Key: CSWFGGTULGCLMF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties. This particular compound has a unique structure that combines a fluorophenyl group with a pyrrolo[2,3-b]pyridine core, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and the subsequent introduction of the sulfonamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process may involve the use of boron reagents and palladium catalysts to achieve the desired coupling .

Chemical Reactions Analysis

N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle, inhibiting bacterial DNA growth and cell division . The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines a fluorophenyl group with a pyrrolo[2,3-b]pyridine core, potentially offering distinct pharmacological properties and applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c14-9-3-1-4-10(7-9)17-20(18,19)12-8-16-13-11(12)5-2-6-15-13/h1-8,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWFGGTULGCLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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